molecular formula C17H27NO2 B14633903 N-[2-(Nonyloxy)phenyl]acetamide CAS No. 55792-64-8

N-[2-(Nonyloxy)phenyl]acetamide

Cat. No.: B14633903
CAS No.: 55792-64-8
M. Wt: 277.4 g/mol
InChI Key: IEQCPFGWRAWBHR-UHFFFAOYSA-N
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Description

N-[2-(Nonyloxy)phenyl]acetamide is a phenoxy acetamide derivative characterized by a nonyloxy chain (-O-(CH₂)₈CH₃) attached to the ortho position of the phenyl ring, with an acetamide group at the para position. While direct data on this specific compound are unavailable in the provided evidence, its structural analogs—substituted phenoxy acetamides—have been extensively studied for diverse applications, including pharmaceuticals, agrochemicals, and materials science. These compounds exhibit variable physicochemical and biological properties depending on the substituents attached to the phenyl ring and the acetamide nitrogen. This article compares this compound with structurally related compounds, focusing on substituent effects, synthetic routes, and reported bioactivities.

Properties

CAS No.

55792-64-8

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-(2-nonoxyphenyl)acetamide

InChI

InChI=1S/C17H27NO2/c1-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15(2)19/h9-10,12-13H,3-8,11,14H2,1-2H3,(H,18,19)

InChI Key

IEQCPFGWRAWBHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC1=CC=CC=C1NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Nonyloxy)phenyl]acetamide typically involves the reaction of 2-(nonyloxy)aniline with acetic anhydride. The reaction proceeds under mild conditions, often in the presence of a base such as pyridine, to yield the desired product. The general reaction can be represented as follows:

2-(Nonyloxy)aniline+Acetic anhydrideThis compound+Acetic acid\text{2-(Nonyloxy)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-(Nonyloxy)aniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-[2-(Nonyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The nonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: N-[2-(Nonyloxy)phenyl]amine.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(Nonyloxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(Nonyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The nonyloxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes. The amide group can form hydrogen bonds with target proteins, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural and functional differences between N-[2-(Nonyloxy)phenyl]acetamide and analogous compounds, categorized by substituent type and biological activity.

Substituent Effects on Physicochemical Properties

The nonyloxy group in this compound is a long alkyl chain, conferring high lipophilicity. This contrasts with shorter alkyl or polar substituents in other derivatives:

Compound (Evidence) Phenoxy Substituent Acetamide Substituent Key Physicochemical Properties
This compound 2-Nonyloxy (-O-(CH₂)₈CH₃) N-Acetyl High lipophilicity (predicted)
2-(2-Ethoxy-4-formylphenoxy)-N-(2-methylphenyl)acetamide 2-Ethoxy, 4-formyl 2-Methylphenyl Moderate lipophilicity; formyl group enhances reactivity
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Naphthalen-2-yloxy 2-Morpholinoethyl Polar morpholine group improves aqueous solubility
2-(4-Bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide 4-Bromo, 3,5-dimethyl 2-(Hydroxymethyl)phenyl Bromine increases molecular weight; hydroxymethyl enhances polarity

Key Insight: Long alkyl chains (e.g., nonyloxy) improve membrane permeability but may reduce aqueous solubility. Polar groups like morpholine () or hydroxymethyl () balance lipophilicity and solubility, critical for drug delivery .

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